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Compound of Interest

Compound Name: Nickel antimonide

Cat. No.: B079329

Ab initio, or first-principles, calculations are computational methods rooted in quantum
mechanics that allow for the prediction of material properties without the need for empirical
parameters.[1] These methods solve the electronic Schrodinger equation, providing deep
insights into the behavior of materials at an atomic level.[1] For a material like Nickel
Antimonide (NiSb), which is of interest for its potential applications in electronic and magnetic
devices, ab initio calculations are invaluable for understanding its fundamental characteristics.

This guide will delve into the properties of NiSb derived from such calculations, primarily based
on Density Functional Theory (DFT), a widely used ab initio method.[2][3]

Experimental and Computational Protocols

The determination of NiSb properties through ab initio methods follows a structured
computational workflow. The primary technique employed is Density Functional Theory (DFT),
which is implemented in various software packages such as Vienna Ab initio Simulation
Package (VASP) and Quantum ESPRESSO.

Density Functional Theory (DFT) Methodology
The typical computational protocol for investigating NiSb involves the following steps:
 Structural Optimization: The crystal structure of NiSb is first optimized to find the ground-

state atomic positions and lattice parameters. This is achieved by minimizing the forces on
the atoms and the stress on the unit cell.
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o Self-Consistent Field (SCF) Calculation: A self-consistent field calculation is performed to
determine the electronic ground state of the optimized structure. This step yields the ground-
state electron density and total energy.[4]

o Property Calculations: Using the converged electron density from the SCF step, various
properties are calculated. This includes the electronic band structure, density of states
(DOS), magnetic moments, and thermodynamic properties. For DOS and band structure
calculations, a non-self-consistent field (NSCF) calculation with a denser k-point mesh is
often performed to ensure accuracy.[4][5]

Key computational parameters in these calculations include:

o Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial
in DFT. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-
Ernzerhof (PBE) functional, and the Local Density Approximation (LDA) are commonly used.
[3][6] For materials with strong electronic correlations, such as those containing nickel, the
DFT+U method may be employed to improve the description of localized d-electrons.[6][7]

o Pseudopotentials: The interaction between the core and valence electrons is often described
using pseudopotentials, such as the Projector-Augmented Wave (PAW) method.[8]

o Plane-Wave Basis Set: The electronic wavefunctions are expanded in a plane-wave basis
set up to a certain kinetic energy cutoff.

e k-point Sampling: The Brillouin zone is sampled using a grid of k-points, commonly
generated using the Monkhorst-Pack scheme. A denser grid is required for accurate
calculations of electronic and magnetic properties.[4][8]
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A generalized workflow for ab initio calculations of material properties.
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Structural Properties of NiSb

Ab initio calculations begin with the fundamental crystal structure of the material. For NiSb, the
crystallographic details are well-established.

Property Value

Crystal System Hexagonal

Space Group P63/mmc (No. 194)

Lattice Parameters a=394A c=513A

Ni-Sb Bond Length 2.60 A

Coordination Ni is bonded to six equivalent Sb atoms.

Data sourced from the Materials Project database.

Electronic Properties

The electronic properties, such as the band structure and density of states (DOS), determine
the electrical conductivity of a material. While specific calculated band structures for NiSb are
not readily available in the provided search results, insights can be drawn from related
compounds like ErNiSb. RNiSb intermetallics are often narrow-gap semiconductors.[7] For
ErNiSb, an indirect band gap of 0.25 eV has been reported.[7] This suggests that NiSb may
also exhibit semiconducting behavior.

The Density of States (DOS) provides information about the number of available electronic
states at each energy level.[9][10] In NiSb, the DOS near the Fermi level is expected to be
dominated by the Ni 3d orbitals, with contributions from the Sb 5p orbitals.
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Magnetic Properties

The magnetic properties of NiSb are of significant interest. First-principles calculations can
predict the magnetic ground state (ferromagnetic, antiferromagnetic, or non-magnetic) and the
magnitude of the magnetic moments on each atom. Studies on related compounds, such as
CrSb and FesB, have shown that transition metal antimonides can exhibit ferromagnetic or
ferrimagnetic behavior.[11][12] For Ni-containing compounds, it is often necessary to include
electron correlation effects (e.g., through a Hubbard U parameter) to accurately describe their
magnetic properties.[7] A definitive calculated magnetic moment for NiSb was not found in the
provided search results and would be a valuable subject for future computational studies.
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Property Predicted/Expected Behavior

Expected to be magnetic, potentially
Magnetic Ground State ferromagnetic, though further calculations are

needed for confirmation.

The magnetic moment would primarily arise

Magnetic Moment ) o )
from the spin polarization of the Ni 3d electrons.

Thermodynamic Properties

Thermodynamic stability is a key indicator of whether a material can be synthesized. Ab initio
calculations can provide the formation energy, which is a measure of this stability.

Property Description

The energy released or absorbed when a
compound is formed from its constituent
elements in their standard states. A negative
Formation Energy formation energy indicates that the compound is
stable with respect to its elements. Specific
calculated values for NiSb require a targeted

computational study.

The energy required to separate the constituent
atoms of a solid into isolated neutral atoms. It is
) a measure of the strength of the bonds in the
Cohesive Energy material. A study on alloyed FesB demonstrated
the calculation of cohesive energy to assess

stability.[11]

Summary and Future Directions

Ab initio calculations provide a powerful framework for understanding the fundamental
properties of materials like NiSb. The structural properties are well-defined, and it is anticipated
that NiSb is a narrow-gap semiconductor with interesting magnetic properties.

Future research should focus on:
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o Performing detailed DFT+U calculations to accurately determine the electronic band
structure and density of states of NiSb.

« Investigating the magnetic ground state of NiSb and calculating the atomic magnetic
moments.

e Computing a full profile of thermodynamic properties, including the formation energy,
cohesive energy, and phonon dispersion relations to assess vibrational stability.

This in-depth computational analysis will be crucial for guiding the experimental synthesis and
characterization of NiSb for advanced technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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